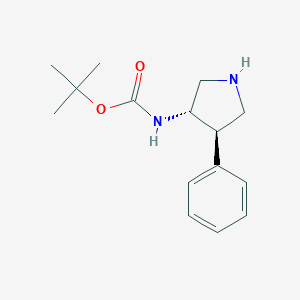

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

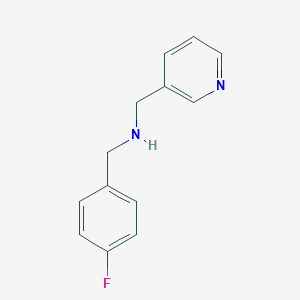

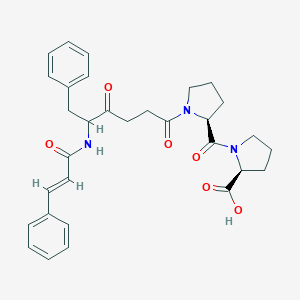

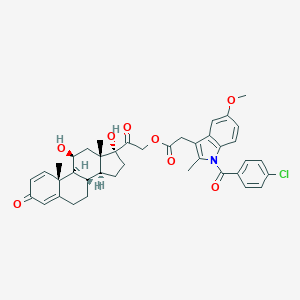

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbamate group (OC(O)N) attached to the pyrrolidine ring, and a tert-butyl group attached to the carbamate . The presence of the phenyl group indicates that it’s likely aromatic .

Molecular Structure Analysis

The compound likely has a five-membered ring structure due to the pyrrolidine backbone. The phenyl group is likely attached to one of the carbon atoms on the ring .Chemical Reactions Analysis

As a secondary amine, pyrrolidine derivatives can undergo reactions such as alkylation, acylation, and N-oxidation .Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Kinetic Resolution

The compound tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate was used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which resulted in a new resolution method with high enantioselectivity. The enzyme-catalyzed alcoholysis of the racemic acetate in i-propanol and t-butanol led to the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the compound's relevance in enantioselective syntheses (Faigl et al., 2013).

Diels‐Alder Reaction

Tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is also a precursor in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan. It's used to generate various chemical structures, showing its versatility in organic syntheses and its potential in creating complex molecular architectures (Padwa et al., 2003).

Synthesis of Drug Intermediates

An efficient seven-step process was designed for the synthesis of important drug intermediates, starting from itaconic acid ester, leading to tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate. This showcases the compound's importance as a building block in drug development processes. The process was noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Characterization and Structural Analysis

The compound has been used in the structural characterization and analysis of chemical structures. Studies involve methods like single-crystal X-ray diffraction and 2D Heteronuclear NMR Experiments, critical for understanding molecular geometry and properties (Aouine et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKMVLIVAWGYRD-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)